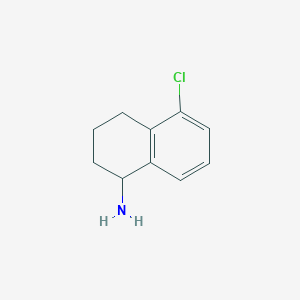

5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

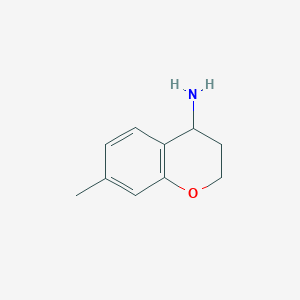

5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the molecular weight of 218.13 . It is also known as 5-chloro-1,2,3,4-tetrahydro-1-naphthalenylamine hydrochloride .

Molecular Structure Analysis

The InChI code for 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is1S/C10H12ClN.ClH/c11-9-5-1-4-8-7 (9)3-2-6-10 (8)12;/h1,4-5,10H,2-3,6,12H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a solid at room temperature . . The compound’s InChI key isROFGJRAIZDETPN-UHFFFAOYSA-N .

科学的研究の応用

-

- Application Summary : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Methods of Application : The synthesis of these derivatives involves various chemical reactions .

- Results or Outcomes : Indole derivatives have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .

-

5-Chloro-2-pentanone and its derivatives :

- Application Summary : 5-Chloro-2-pentanone (5C2P) and its derivatives are widely utilized in the pharmaceutical and agrochemical industry .

- Methods of Application : A new catalytic approach was proposed to convert 3-acetyl-1-propanol to 5C2P using bis(trichloromethyl)carbonate (triphosgene, BTC) as the efficient chlorine source .

- Results or Outcomes : The yield of 5C2P reached a maximum of 97.93% in 1,2-dichloroethane at 80 °C after 2 h under the initiation of N,N-dimethylacetamide .

-

1,2,3,4-Tetrahydro-1-naphthylamine :

- Application Summary : This compound is an efficient reagent for iodocyclization of 4-aryl-4-pentenoic acids .

- Methods of Application : It has been used in the preparation of new chiral phosphine-aminophosphine ligands .

- Results or Outcomes : The results of these applications are not specified in the source .

-

1,2,3,4-Tetrahydronaphthalene :

- Application Summary : It is used in coal liquefaction and as an alternative to turpentine in paints and waxes .

- Methods of Application : The application involves the use of this compound in various industrial processes .

- Results or Outcomes : The outcomes of these applications are not specified in the source .

-

- Application Summary : Benzopyrrole derivatives, also known as indole derivatives, have been found in many important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .

- Methods of Application : The synthesis of these derivatives involves various chemical reactions .

- Results or Outcomes : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

-

5-Chloro-2-pentanone and its derivatives :

- Application Summary : 5-Chloro-2-pentanone (5C2P) and its derivatives are widely utilized in the pharmaceutical and agrochemical industry .

- Methods of Application : A new catalytic approach was proposed to convert 3-acetyl-1-propanol to 5C2P using bis(trichloromethyl)carbonate (triphosgene, BTC) as the efficient chlorine source .

- Results or Outcomes : The yield of 5C2P reached a maximum of 97.93% in 1,2-dichloroethane at 80 °C after 2 h under the initiation of N,N-dimethylacetamide .

-

1,2,3,4-Tetrahydro-1-naphthylamine :

- Application Summary : This compound is an efficient reagent for iodocyclization of 4-aryl-4-pentenoic acids .

- Methods of Application : It has been used in the preparation of new chiral phosphine-aminophosphine ligands .

- Results or Outcomes : The results of these applications are not specified in the source .

-

1,2,3,4-Tetrahydronaphthalene :

- Application Summary : It is used in coal liquefaction and as an alternative to turpentine in paints and waxes .

- Methods of Application : The application involves the use of this compound in various industrial processes .

- Results or Outcomes : The outcomes of these applications are not specified in the source .

Safety And Hazards

特性

IUPAC Name |

5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10H,2-3,6,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNOKRDWQNPAID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclohexyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine hydrochloride](/img/structure/B1317426.png)